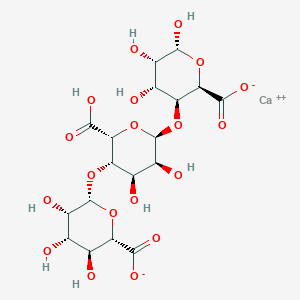

calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

The compound calcium; (2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic molecule that contains calcium ions coordinated with a carbohydrate-like backbone featuring multiple hydroxyl and carboxyl functional groups. This structure suggests potential applications in biological systems due to its ability to interact with various biological macromolecules.

- Encapsulation: Calcium alginate can form gels that encapsulate cells, enzymes, or other materials []. This property is valuable for cell immobilization studies, drug delivery research, and artificial seed formation [].

- Adsorption: The presence of charged groups allows calcium alginate to interact with and adsorb various molecules, making it useful for biosorption studies and wastewater treatment.

- Biocompatibility: Calcium alginate exhibits minimal toxicity and immune response within the body, making it a suitable material for biomedical applications ).

- Biodegradability: Calcium alginate can be broken down by natural enzymes in the body, eliminating the need for surgical removal after implantation ).

- Gelation: In the presence of calcium ions, calcium alginate forms hydrogels, three-dimensional networks that can hold a significant amount of water. This property makes it useful for encapsulation and controlled release applications ScienceDirect: .

These properties have led to a wide range of research applications for calcium alginate, including:

- Drug Delivery: Researchers are investigating calcium alginate for encapsulating drugs and cells for targeted delivery within the body. The hydrogel can be designed to release the payload in a controlled manner, improving treatment efficacy and reducing side effects MDPI: .

- Tissue Engineering: The ability of calcium alginate to form a scaffold that mimics natural tissues makes it a promising material for tissue engineering. Researchers are exploring its use in engineering various tissues, including bone, skin, and cartilage MDPI: .

- Wound Healing: Calcium alginate dressings are being studied for their potential to promote wound healing by absorbing exudate, reducing inflammation, and creating a moist environment for healing ).

The biological activity of calcium compounds is significant due to their roles in cellular processes. Calcium ions are crucial for various physiological functions including:

- Signal Transduction: Calcium acts as a secondary messenger in cellular signaling pathways.

- Muscle Contraction: Calcium ions are essential for muscle contraction mechanisms.

- Bone Health: Calcium is a primary component of bone tissue and is vital for maintaining bone density and strength.

The specific compound described may exhibit enhanced biological activity due to its complex structure which could facilitate interactions with biomolecules.

The synthesis of complex calcium-containing compounds often involves multi-step organic synthesis techniques. Common methods include:

- Carboxylation Reactions: Introducing carboxyl groups into sugar derivatives through reactions with carbon dioxide or carbonyl compounds.

- Glycosylation Reactions: Forming glycosidic bonds between sugar units using activating agents like trifluoromethanesulfonic anhydride.

- Calcium Salt Formation: Reacting the synthesized organic molecules with calcium salts (like calcium chloride or calcium acetate) to form the final compound.

These methods require careful control of reaction conditions to ensure high yields and purity of the desired product.

Calcium compounds have diverse applications across various fields:

- Pharmaceuticals: Used as dietary supplements for bone health and as excipients in drug formulations.

- Food Industry: Employed as food additives for fortification and preservation.

- Agriculture: Utilized in fertilizers to enhance soil quality and crop yield.

The specific compound may find applications in targeted drug delivery systems or as a bioactive agent due to its structural properties.

Studies on the interactions of calcium compounds typically focus on their binding affinities and reactivity with biomolecules. Key areas include:

- Protein Binding Studies: Investigating how calcium interacts with proteins can reveal insights into its role in enzymatic reactions.

- Cellular Uptake Studies: Understanding how calcium compounds are absorbed by cells can inform their bioavailability and efficacy in therapeutic applications.

- In Vitro Assays: Testing the biological effects of the compound on cell lines can provide data on its potential therapeutic benefits or toxicity.

Several compounds share structural or functional similarities with the described calcium compound. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| Calcium Carbonate | CaCO₃ | Commonly found in rocks; used in antacids | Naturally occurring mineral |

| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | Used as a dietary supplement | More soluble than calcium carbonate |

| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | Used in medical treatments | Provides calcium without gastrointestinal side effects |

The described compound stands out due to its intricate carbohydrate framework combined with multiple functional groups that may enhance its reactivity and biological compatibility compared to simpler calcium salts.

Physical Description

Color/Form

Odor

Therapeutic Uses

EXPTL USE: CALCIUM ALGINATE (1 G/RAT) ADMINISTERED ORALLY TOGETHER WITH (90)SR AT 2-6 MUCI/RAT DECREASED 4.5-5-FOLD THE ACCUMULATION OF (90)SR IN SKELETON & PROLONGED THE LIVE OF THE ANIMALS.

VARIOUS MOLECULAR WT DERIVATIVES HAVE BEEN SHOWN TO BE EFFECTIVE HEMOSTATIC AGENTS. /ALGINIC ACID/

ATC Code

B02 - Antihemorrhagics

B02B - Vitamin k and other hemostatics

B02BC - Local hemostatics

B02BC08 - Calcium alginate

Other CAS

Wikipedia

Use Classification

THICKENER; -> JECFA Functional Classes

Cosmetics -> Viscosity controlling

Methods of Manufacturing

ALL PRESENT METHODS BASED ON ORIGINAL PROCESS.../MACERATE/ LAMINARIA FOR 24 HR WITH 10% SODIUM CARBONATE...TO A SEMIGELATINOUS MASS; THEN FILTERING, & TREATING WITH SULFURIC OR HYDROCHLORIC ACID TO PRECIPITATE THE ALGINIC ACID. /ALGIN/

TSENG, CHEM MET ENG 52, 97 (1945); MANTELL, THE WATER SOLUBLE GUMS (NEW YORK, 1947); GREEN, US PATENT 2,036,934 (1936 TO KELCO CO); GLOAHEC, HERTER, US PATENT 2,128,551 (1938 TO ALGIN CORP OF AMERICA). /ALGIN/

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

DISADVANTAGES, WHICH HAVE LIMITED USE OF CALCIUM ALGINATE GELS IN DRY MIX FORMULATIONS, ARE DUE TO FACT THEY ARE CHEMICALLY SET GELS, & DO NOT MELT DOWN IN THE MOUTH TO GIVE SMOOTH FEEL AS DOES GELATIN. ...SET RATE & FINAL TEXTURE OF GELS ARE DEPENDENT ON TOTAL CALCIUM ION CONCN...

ISOLATION FROM FRONDS OF LAMINARIA DIGITATA (L) EDMONSON, LAMINARIACEAE: STANFORD J CHEM SOC 44, 943 (1883); BIRD, HAAS, BIOCHEM J 25, 403 (1931); FROM MACROCYSTIS PYRIFERA (L) C AG, LESSONIACEAE: NELSON, CRETCHER, J AM CHEM SOC 51, 1914 (1929). /ALGINIC ACID/

...PATENT CLAIMED EDIBLE ALGINATE GEL PREPN FROM DRY MIX CONTAINING CALCIUM ALGINATE & WATER SOL ORTHOPHOSPHATE...CONVERTED MOST OF CALCIUM INTO TRICALCIUM PHOSPHATE & SOLUBILIZED THE RESULTING SODIUM ALGINATE.

ALGINATES HAVE BEEN USED IN ICE POPS TO IMPART SMOOTHNESS OF TEXTURE BY INSURING THAT FRUIT FLAVORINGS ARE UNIFORMLY DISTRIBUTED THROUGHOUT THE ICE CRYSTALS DURING FREEZING, STABILIZING THE STRUCTURE BY RETAINING FLAVOR & COLOR & PREVENTING DRIP. /ALGINATES/

For more General Manufacturing Information (Complete) data for CALCIUM ALGINATE (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

ALGINATES IN MAYONNAISE, SALAD DRESSING, & FRENCH DRESSING: TEST FOR PRESENCE. /ALGINATES/